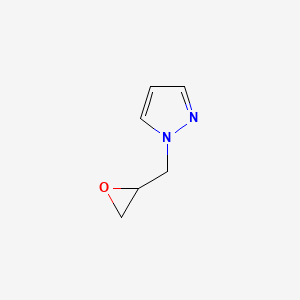

1-(oxiran-2-ylmethyl)-1H-pyrazole

説明

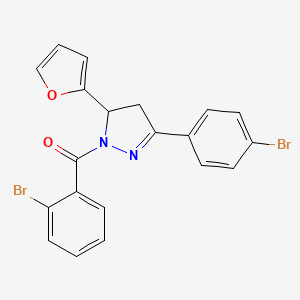

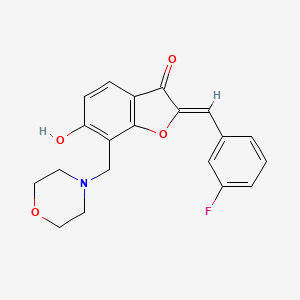

“1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H8N2O. It has a molecular weight of 124.14 g/mol . This compound contains two functional groups: an oxirane ring and a pyrazole ring .

Synthesis Analysis

The synthesis of “1-(oxiran-2-ylmethyl)-1H-pyrazole” has been reported in the literature . The synthesis involves a one-pot reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .

Molecular Structure Analysis

The molecular structure of “1-(oxiran-2-ylmethyl)-1H-pyrazole” consists of an oxirane ring attached to a pyrazole ring via a methylene bridge . The InChI code for this compound is InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(oxiran-2-ylmethyl)-1H-pyrazole” have not been reported, the compound’s oxirane and pyrazole functional groups are known to participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(oxiran-2-ylmethyl)-1H-pyrazole” include a molecular weight of 124.14 g/mol, a topological polar surface area of 30.4 Ų, and a complexity of 107 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

科学的研究の応用

Pharmaceutical Development

1-(Oxiran-2-ylmethyl)-1H-pyrazole is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of molecules with potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities . The epoxide ring in its structure is particularly useful for forming covalent bonds with biological targets, enhancing the efficacy of drug candidates.

Organic Synthesis

This compound is frequently used in organic synthesis due to its reactivity and versatility. It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs . The presence of both the pyrazole and epoxide functionalities allows for diverse chemical transformations, making it a valuable tool for synthetic chemists.

Material Science

In material science, 1-(oxiran-2-ylmethyl)-1H-pyrazole is utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials . Additionally, its ability to form cross-linked networks makes it useful in the production of high-performance coatings and adhesives.

Catalysis

The compound is also explored as a ligand in catalytic systems. Its structure can coordinate with metal centers, facilitating various catalytic reactions such as hydrogenation, oxidation, and polymerization . This application is particularly significant in the development of more efficient and selective catalysts for industrial processes.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to act as a scaffold for the design of new drugs. Its unique structure allows for the modification of various functional groups, enabling the creation of molecules with specific biological activities. This application is essential for the discovery and development of novel therapeutic agents.

Springer MDPI X-MOL Springer : MDPI : X-MOL : Springer : MDPI

将来の方向性

The future directions for “1-(oxiran-2-ylmethyl)-1H-pyrazole” could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given the reported biological activity of structurally similar compounds , “1-(oxiran-2-ylmethyl)-1H-pyrazole” may also have potential applications in medical chemistry.

特性

IUPAC Name |

1-(oxiran-2-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNLVTFDVNTISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(oxiran-2-ylmethyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)

![6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![N-(4-butylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556397.png)

![methyl 3-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2556401.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2556404.png)

![4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2556408.png)